GAP-134 Hydrochloride

Description

Contemporary Significance of Intercellular Communication in Biological Systems

Intercellular communication is a fundamental process that governs the coordinated function of cells, tissues, and organs in multicellular organisms. wisdomlib.org This intricate network of signaling allows cells to interact with each other and their environment, which is essential for growth, development, and maintaining homeostasis. mdpi.compressbooks.pub The communication process involves the release of chemical signals by a signaling cell and their reception by a target cell through specific proteins called receptors. pressbooks.pub These interactions can occur over short distances, as seen in paracrine signaling where cells communicate with their immediate neighbors, or over long distances in endocrine signaling. mdpi.comvedantu.com

The ability of cells to send and receive messages efficiently is crucial for orchestrating complex biological events, from the coordinated actions of tissues and organs to the development of an embryo. pressbooks.pubvedantu.com Even single-celled organisms like bacteria utilize cell-to-cell communication to coordinate activities such as forming biofilms. pressbooks.pub In essence, intercellular communication forms the basis of an organism's survival and its ability to respond adequately to environmental changes. mdpi.com The study of these signaling pathways is vital for understanding both healthy physiological function and the underlying mechanisms of disease. wisdomlib.org

The Role of Gap Junctions and Connexins in Cellular Homeostasis and Disease Pathophysiology

A critical mechanism for direct intercellular communication is mediated by gap junctions. um.es These are specialized intercellular channels that connect the cytoplasm of adjacent cells, allowing for the direct exchange of ions, small metabolites, and second messengers like cAMP and calcium ions (Ca2+). spandidos-publications.comcore.ac.ukwikipedia.org This exchange facilitates both electrical and biochemical coupling between cells. spandidos-publications.com

Gap junction channels are formed by the docking of two hemichannels, called connexons, one from each of the adjacent cells. um.escore.ac.uk Each connexon is a hexamer composed of six protein subunits known as connexins. um.esspandidos-publications.com The human genome contains 21 identified members of the connexin gene family, and these proteins are found in virtually all tissues, with the exception of mature sperm cells, erythrocytes, and some skeletal muscle cells. spandidos-publications.commdpi.com The diversity of connexin isoforms allows for the formation of a variety of channel types with different properties, which are crucial for specific tissue functions. um.es For instance, in excitable tissues like the heart and neurons, gap junctions are essential for the rapid propagation of electrical signals. spandidos-publications.comcore.ac.uk

The proper functioning of gap junctions is paramount for maintaining tissue homeostasis. core.ac.uk However, alterations in the expression or function of connexins are implicated in a wide range of pathological conditions. um.esspandidos-publications.com Mutations in connexin genes can lead to various genetic disorders. core.ac.uk Dysfunctional intercellular communication due to altered gap junctions is associated with inflammatory disorders, cancer, neurodegenerative diseases, and cardiovascular conditions like cardiac arrhythmias. spandidos-publications.comfrontiersin.orgahajournals.org For example, disease-induced changes in cardiac gap junctions can lead to intercellular uncoupling, a key mechanism in the development of arrhythmogenesis. ahajournals.org The recognition of the central role of connexins and gap junctions in disease has highlighted them as significant targets for therapeutic intervention. spandidos-publications.com

Emergence of Gap Junction Modulators as Therapeutic Research Targets

The critical role of gap junctions in both maintaining health and contributing to disease has led to a growing interest in them as therapeutic targets. spandidos-publications.comnih.gov A gap junction modulator is a compound that regulates the transfer of molecules between cells by either enhancing or inhibiting gap junction function. wikipedia.org The ability of these proteins to influence immune responses, cell death (apoptosis), and cell proliferation makes them attractive targets for treating a variety of diseases, including inflammatory and neoplastic disorders. spandidos-publications.com

Research has shown that the synthesis, assembly, and degradation of gap junctions involve multiple steps that can be targeted to modulate intercellular communication. spandidos-publications.comnih.gov Strategies range from using small molecules and synthetic peptides that mimic parts of the connexin proteins to gene therapies designed to restore or alter connexin expression. spandidos-publications.comnih.gov Many existing drugs have been found to modulate gap junction function, sometimes as an unintended side effect. wikipedia.org This has spurred the development of more selective agents designed specifically to target gap junction proteins. nih.gov Pharmacological enhancement of gap junction conductance is considered a novel therapeutic strategy for conditions like cardiac arrhythmias, which can arise from intercellular uncoupling. ahajournals.org

Contextualization of GAP-134 Hydrochloride within Gap Junction Modulator Research

This compound, also known as Danegaptide (B1669792) Hydrochloride, is a potent and selective small molecule gap junction modifier. medchemexpress.comnih.gov It was developed from a peptide library as an orally active compound with potential antiarrhythmic effects. nih.govacs.org Specifically, GAP-134 is a dipeptide analogue of the antiarrhythmic peptide rotigaptide (B1679578) and was identified for its ability to modify gap junction communication, particularly in the heart. nih.govresearchgate.net

The primary focus of research on GAP-134 has been its potential application in treating atrial fibrillation, the most common type of cardiac arrhythmia. nih.govresearchgate.net Abnormal intercellular communication resulting from the dysfunction of connexins, especially Connexin 43 (Cx43) in the heart, is a known contributor to atrial fibrillation. nih.govnih.gov GAP-134 is designed to enhance gap junction communication, thereby improving cardiac conduction. researchgate.netnih.gov Research has shown that GAP-134 can improve conduction and reduce the incidence of atrial fibrillation and flutter in preclinical models. nih.gov It has been demonstrated to interact with Cx43 and prevent the conduction slowing that occurs under metabolic stress. researchgate.netnih.gov As a compound that specifically targets gap junctions to restore proper electrical coupling in the heart, GAP-134 exemplifies the therapeutic strategy of using gap junction modulators to address diseases rooted in faulty intercellular communication. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

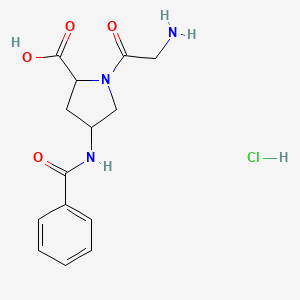

| Full Name | (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride | nih.gov |

| Synonyms | Danegaptide Hydrochloride; ZP 1609 Hydrochloride | medchemexpress.com |

| Molecular Formula | C14H18ClN3O4 | medchemexpress.com |

| Molecular Weight | 327.76 g/mol | medchemexpress.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Class | Gap Junction Modifier | medchemexpress.comnih.gov |

Table 2: Summary of Key Research Findings for GAP-134

| Research Area | Key Finding | Model System | Source |

| Cardiac Conduction | Prolonged the time to conduction block. | Mouse CaCl2 model | medchemexpress.com |

| Atrial Fibrillation | Reduced atrial fibrillation vulnerability and duration. | Canine sterile pericarditis model | nih.gov |

| Atrial Fibrillation | Reduced pacing-induced decrease in left atrial wavelength. | Paced dog model | nih.gov |

| Connexin Interaction | Interacts with Connexin 43 (Cx43). | C6 cells overexpressing Cx43 | researchgate.net |

| Connexin Interaction | Increased Cx43 expression and phosphorylation, preventing its delocalization and subsequent fibrosis. | Aged Scn5a+/- mouse model | nih.gov |

| Ischemia/Reperfusion | Showed a robust cardioprotective effect, limiting infarct size. | Anesthetized beagle model | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPMNACLWKFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development of Gap 134 Hydrochloride

Historical Context: Derivation from Antiarrhythmic Peptide Analogues (e.g., Rotigaptide (B1679578), AAP10)

The development of GAP-134 Hydrochloride is rooted in the study of antiarrhythmic peptides that modulate gap junction communication to improve cardiac conduction. nih.gov The initial lead substance in this class was Antiarrhythmic Peptide 10 (AAP10), a hexapeptide with the sequence H-Gly-Ala-Gly-Hyp-Pro-Tyr-CONH(2). nih.gov AAP10 was found to increase gap junction conductance, enhancing both electrical and metabolic coupling between cardiomyocytes. nih.gov However, its practical therapeutic use was limited by its instability.

This led to the development of more stable analogues, such as Rotigaptide (also known as ZP123), where D-amino acids were substituted for L-amino acids. nih.govmdpi.com Rotigaptide demonstrated improved stability and efficacy in preclinical models, further validating the therapeutic potential of targeting gap junctions. mdpi.comevitachem.com Building on the knowledge gained from these peptide analogues, researchers sought to create a non-peptide, small molecule mimetic with even better pharmacological properties, including oral bioavailability. nih.govnih.gov This effort ultimately culminated in the discovery of this compound, a dipeptide analogue chemically derived from Rotigaptide. nih.govresearchgate.net GAP-134 was designed to mimic the essential pharmacophoric features of its peptide predecessors while offering the advantages of a small molecule. nih.govunideb.hu

Chemical Design and Synthetic Methodologies in Discovery Research

The chemical design of this compound, with the chemical name (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride, was a deliberate process aimed at creating an orally active small molecule that could effectively modulate gap junctions. nih.govunideb.hu The structure was conceived to replicate the key functional groups and their spatial orientation found in the antiarrhythmic peptide Rotigaptide. unideb.hu

The synthesis of GAP-134, identified as compound 9f in the discovery publication, was achieved through established chemical methodologies. nih.govacs.org While specific, step-by-step synthetic procedures are detailed in the supplementary materials of the primary research articles, the general approach involved the construction of the substituted pyrrolidine (B122466) core followed by the addition of the aminoacetyl and benzamido moieties. acs.org The process was guided by a putative pharmacophore model derived from Rotigaptide, ensuring that the final compound possessed the desired structural attributes for interaction with its biological target. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations for Optimized Gap Junction Modulation

The optimization of gap junction modulation leading to the identification of this compound was heavily reliant on structure-activity relationship (SAR) investigations. nih.gov Researchers at Zealand Pharma and Wyeth Research utilized a peptide library and established SAR data from Rotigaptide to guide the design of small molecule mimetics. nih.govacs.org

The core of the SAR studies involved systematically modifying different parts of the lead peptide structures and observing the effects on their ability to modulate gap junction function. This iterative process allowed for the identification of key structural motifs essential for activity. The pyrrolidine scaffold of GAP-134 was a crucial element, providing a rigid framework to correctly position the pharmacophoric groups. The benzamido and aminoacetyl groups were also determined to be critical for the compound's potency and efficacy. nih.gov These investigations were instrumental in refining the chemical structure to enhance properties such as oral activity and stability, ultimately leading to the selection of GAP-134 as a clinical development candidate. nih.govacs.org

Initial In Vitro Screening and Lead Compound Identification

The initial in vitro screening process was a critical step in the identification of GAP-134 as a lead compound. A variety of assays were employed to assess the activity of the newly synthesized compounds on gap junction communication. One of the primary screening methods involved measuring the uptake of calcein (B42510) dye in C6 glioma cells that were engineered to overexpress the gap junction protein Connexin 43 (Cx43). nih.govresearchgate.net In this assay, GAP-134, also referred to as compound 9f, demonstrated a dose-dependent reduction in dye uptake, indicating its ability to modulate gap junction channels. medchemexpress.commedchemexpress.comchemscene.com

The potency and efficacy of GAP-134 were found to be comparable to its peptide predecessor, Rotigaptide. nih.govresearchgate.net Further characterization revealed that GAP-134 selectively acts on Cx43 and Cx45, the primary connexins found in cardiomyocytes, without significantly affecting Cx40. nih.gov This selectivity is considered advantageous as it may focus the therapeutic action on the working myocardium while having minimal effects on the cardiac conduction system. nih.gov Through this rigorous screening and characterization process, GAP-134 was identified as a potent and orally active gap junction modifier, warranting its advancement into further preclinical and clinical development. nih.govacs.org

Interactive Data Tables

Table 1: In Vitro Activity of this compound

| Assay System | Parameter Measured | Result | Reference |

| C6 Glioma Cells (overexpressing Cx43) | Calcein Dye Uptake | Dose-dependent reduction | nih.govresearchgate.net |

| Cultured C6 Glioma Cells | Dye Uptake | Dose-dependent reduction (0.01 nM - 100 µM) | medchemexpress.commedchemexpress.comchemscene.com |

Mechanistic Elucidation of Gap 134 Hydrochloride at the Cellular and Molecular Level

Primary Molecular Targets: Connexin Protein Isoforms

The therapeutic potential of GAP-134 Hydrochloride stems from its specific interactions with particular isoforms of connexin proteins, which assemble to form gap junction channels and hemichannels. medchemexpress.com

Research has consistently identified Connexin43 (Cx43) as a primary molecular target of this compound. nih.gov As the most abundant connexin in the ventricular myocardium, Cx43 is fundamental to the synchronous contraction of the heart. researchgate.netmdpi.com this compound demonstrates a potent ability to modulate channels formed by this protein. researchgate.net Studies using C6 glioma cells engineered to overexpress Cx43 showed that GAP-134 dose-dependently affected dye uptake, indicating a direct interaction with Cx43-containing channels. researchgate.net Furthermore, in animal models of cardiac disease, GAP-134 has been shown to prevent the age-related decrease in Cx43 expression and its delocalization away from the intercalated discs where gap junctions are located. nih.gov

Table 1: Specificity of this compound for Connexin Isoforms

| Connexin Isoform | Reported Effect of this compound | Key Findings |

| Connexin43 (Cx43) | Primary target; modulator of channel function. | Prevents age-dependent decrease in expression and delocalization. nih.gov Modulates dye uptake in Cx43-expressing cells. researchgate.net |

| Connexin45 (Cx45) | Indirectly affected due to co-localization with Cx43. | Cx43 and Cx45 can form heteromeric channels with complex regulatory properties. nih.gov |

| Connexin40 (Cx40) | No significant direct effect observed. | Chronic administration did not alter Cx40 mRNA levels in a canine model. nih.gov |

In contrast to its pronounced effects on Cx43, this compound appears to have a differential impact on Connexin40 (Cx40), another important connexin in the atria. mdpi.com In a study involving a canine model, long-term oral administration of GAP-134 did not lead to any change in the mRNA levels of Cx40 in the atria. nih.gov This finding suggests a level of specificity in the action of GAP-134, with its primary mechanism not involving the transcriptional regulation of Cx40, thereby distinguishing its effects from those on Cx43. nih.gov

Mechanisms of Enhanced Intercellular Gap Junctional Coupling

This compound improves cell-to-cell communication, particularly under conditions of cellular stress like ischemia, by enhancing the function of gap junctions. researchgate.netmdpi.com This is achieved through several interrelated mechanisms at the molecular level.

This compound modulates the permeability of connexin-formed channels. It appears to have a dual action, promoting communication through gap junctions while limiting the activity of un-docked hemichannels. nih.gov Enhanced gap junctional communication allows for the efficient passage of ions and small molecules between cells, which is critical for synchronized electrical conduction. medchemexpress.com Conversely, under pathological conditions, connexin hemichannels can open to the extracellular space, leading to ATP release and metabolic imbalance. nih.gov Research indicates that GAP-134 can reduce the uptake of dye, a process mediated by hemichannels, suggesting it may limit the opening of these channels during cellular stress. researchgate.netnih.gov This action helps preserve cellular energy and viability. nih.gov

A key mechanism of this compound is its ability to stabilize the structure and function of gap junctions, preventing the uncoupling that typically occurs during metabolic stress or ischemia. researchgate.netnih.gov In healthy tissue, Cx43 proteins are clustered in large plaques at the intercalated discs between cardiomyocytes. nih.gov During pathological conditions, these proteins can become de-phosphorylated and redistributed away from the junctional plaque, leading to impaired cell-to-cell communication. nih.gov A study on aged mice with a genetic cardiac conduction defect demonstrated that GAP-134 prevented this Cx43 delocalization, thereby preserving the structural integrity of the gap junction. nih.gov By maintaining the proper localization and function of these channels, GAP-134 ensures that electrical coupling between cells is maintained. researchgate.net

The phosphorylation state of connexins is a critical regulator of gap junction assembly, trafficking, and channel gating. nih.govmdpi.com Kinases such as Protein Kinase C (PKC) and Mitogen-activated protein kinase (MAPK) can phosphorylate connexins, influencing their function. mdpi.com Antiarrhythmic peptides, the class of molecules to which GAP-134 is related, have been shown to preserve the phosphorylation of Cx43. researchgate.net More specifically, chronic treatment with GAP-134 in a mouse model was found to increase the phosphorylation of Cx43 at serine 368. nih.gov This specific phosphorylation event is associated with the stabilization of Cx43 at the gap junction and the prevention of fibrosis, highlighting a precise molecular mechanism through which GAP-134 exerts its protective effects. nih.gov

Table 2: Mechanistic Actions of this compound

| Mechanism | Description | Supporting Evidence |

| Modulation of Permeability | Promotes intercellular coupling via gap junctions while limiting hemichannel-mediated dye uptake. nih.gov | Reduces calcein (B42510) dye uptake in Cx43-expressing C6 cells. researchgate.net |

| Structural Stabilization | Prevents the uncoupling of gap junctions and the delocalization of Cx43 from the intercalated disc during cellular stress. researchgate.netnih.gov | Prevented Cx43 delocalization in a mouse model of age-dependent cardiac fibrosis. nih.gov |

| Connexin Phosphorylation | Increases the phosphorylation of Cx43 at specific sites, such as serine 368. nih.gov | Increased Cx43 phosphorylation on serine 368 in Scn5a+/- mouse hearts. nih.gov |

Regulation of Connexin Hemichannel Activity

Connexins are proteins that form gap junctions and hemichannels. nih.gov Gap junctions facilitate direct communication between adjacent cells, while hemichannels provide a conduit between the cell's interior and the extracellular environment. researchgate.netmedchemexpress.com this compound has been shown to modulate the activity of these hemichannels, particularly those composed of Connexin 43 (Cx43). nih.govresearchgate.net

Inhibition of Hemichannel-Mediated ATP Release

Under conditions of cellular stress, such as ischemia, Cx43 hemichannels can open, leading to the uncontrolled release of adenosine (B11128) triphosphate (ATP) from the cell. nih.govmdpi.com This ATP leakage can deplete the cell's energy stores and contribute to cell death. nih.gov

This compound has demonstrated the ability to inhibit this pathological ATP release. nih.govresearchgate.net Research on human proximal tubule epithelial cells showed that danegaptide (B1669792) (GAP-134) effectively negated hemichannel-mediated ATP release induced by the pro-fibrotic cytokine TGFβ1. mdpi.com This inhibition of ATP release is a key aspect of its protective effects at the cellular level. nih.govmdpi.com In contrast to some other gap junction modulators that can paradoxically stimulate hemichannel opening, GAP-134 appears to selectively limit this detrimental ATP leakage. nih.gov

Table 1: Effect of this compound on Hemichannel Activity

| Cell Type | Condition | Effect of this compound | Reference |

| C6 cells stably transfected with Cx43 | Normal | Reduced dye uptake | nih.govresearchgate.net |

| Human proximal tubule epithelial cells (hPTECs) | TGFβ1-induced stress | Negated carboxyfluorescein dye uptake and ATP release | mdpi.com |

Contribution to Cellular Volume Regulation under Stress

Cell volume regulation is a critical process for cell survival, and disruptions can lead to cellular dysfunction and death. nih.gov Under stressful conditions, the opening of hemichannels can contribute to an increase in cell volume, a phenomenon known as volume overload. nih.gov

By inhibiting the opening of Cx43 hemichannels, this compound helps to limit this volume overload. nih.gov This action contributes to maintaining cellular homeostasis and preventing the detrimental consequences of excessive cell swelling during pathological conditions like ischemia. nih.govnih.gov The regulation of osmolyte transport and the activity of various protein kinases are crucial for maintaining cell volume, and the modulation of hemichannel activity by GAP-134 intersects with these complex regulatory pathways. imrpress.comresearchgate.net

Downstream Cellular Signaling Pathways Influenced by this compound

The modulation of connexin hemichannels by this compound has significant downstream consequences on various cellular signaling pathways. By preventing excessive ATP release, it indirectly affects purinergic signaling pathways, such as the P2X7 receptor-mediated pathways, which are involved in inflammation and cell death. medchemexpress.commedchemexpress.com

Furthermore, in the context of cardiac health, GAP-134 has been shown to influence pathways related to cardiac fibrosis. In a study on mice with a genetic predisposition to cardiac conduction defects, chronic administration of GAP-134 prevented the age-related decrease in Cx43 expression and the development of ventricular fibrosis. nih.gov This anti-fibrotic effect was observed despite the persistence of conduction defects and the activation of the canonical TGF-β pathway, suggesting that GAP-134 acts on downstream targets in the fibrotic process. nih.gov Specifically, GAP-134 was found to increase the phosphorylation of Cx43 at serine 368. nih.gov

In kidney cells, by blocking hemichannel-mediated ATP release, danegaptide was shown to restore the expression of cell cycle inhibitors and proteins involved in cell-cell adhesion (adherens and tight junction proteins), as well as decrease paracellular permeability. mdpi.com It also inhibited TGFβ1-induced changes in the expression and secretion of various pro-inflammatory and pro-fibrotic cytokines, chemokines, and growth factors. mdpi.com These findings indicate that GAP-134 can modulate complex signaling cascades that regulate cell proliferation, inflammation, and tissue remodeling.

Research into other signaling molecules has highlighted the intricate network that governs cellular responses to stress. For instance, the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) are known to be involved in cardiac hypertrophy. nih.gov While direct studies on GAP-134's effect on these specific kinases are limited, its ability to modulate upstream events like ATP release suggests a potential influence on these and other downstream signaling pathways.

Preclinical Pharmacological Research of Gap 134 Hydrochloride in Disease Models

Cardiovascular System Research

GAP-134 Hydrochloride, a dipeptide derivative, has been the subject of preclinical research to investigate its potential as a modulator of gap junction communication in the cardiovascular system. researchgate.netnih.govmedpath.com These studies have primarily focused on its antiarrhythmic and cardioprotective properties in various animal models.

The antiarrhythmic potential of this compound has been explored in models of both atrial and ventricular arrhythmias. The compound is designed to enhance gap junction conductance, which is crucial for proper cardiac conduction. researchgate.netmedpath.com

Research has shown that this compound can counteract the slowing of electrical impulse conduction in cardiac tissue, a factor often implicated in the development of arrhythmias.

In a study utilizing a dog model with rapid atrioventricular pacing, oral administration of GAP-134 resulted in a significantly faster local conduction velocity (CV) in the left atrium compared to the control group. ahajournals.org At various pacing cycle lengths (CL), the CV was consistently higher in the GAP-134 treated group. ahajournals.org For instance, at a 400 ms (B15284909) cycle length, the conduction velocity was 110 ± 20 cm/s in the GAP-134 group versus 83 ± 13 cm/s in the control group. ahajournals.org

Another study using the canine sterile pericarditis model demonstrated that an infusion of GAP-134 led to a significantly faster conduction time (CT). nih.gov At a cycle length of 300 ms, the conduction time was reduced from 66.2 ± 1.0 ms to 62.0 ± 1.0 ms. nih.gov Similarly, at a 200 ms cycle length, the conduction time decreased from 64.4 ± 0.9 ms to 61.0 ± 1.3 ms. nih.gov Furthermore, in rat atrial strips subjected to metabolic stress, GAP-134 was found to prevent the slowing of conduction velocity. nih.gov

Table 1: Effect of GAP-134 on Atrial Conduction Velocity in Paced Dogs

| Pacing Cycle Length (ms) | Conduction Velocity (cm/s) - Control Group | Conduction Velocity (cm/s) - GAP-134 Group |

| 400 | 83 ± 13 | 110 ± 20 |

| 200 | 65 ± 10 | 95 ± 14 |

| 150 | 60 ± 8 | 80 ± 12 |

Data sourced from a study on a dog model of atrial cardiomyopathy. ahajournals.org

This compound has demonstrated the ability to reduce the inducibility and duration of atrial fibrillation (AF) and atrial flutter (AFL) in preclinical models.

In a canine model of sterile pericarditis, GAP-134 infusion significantly decreased the mean number of AF/AFL inductions per animal from 2.7 ± 0.6 to 1.6 ± 0.8. nih.gov The total duration of AF/AFL was also reduced from 12,280 seconds to 6,063 seconds. nih.gov

A study on dogs with atrial cardiomyopathy induced by rapid pacing showed that while oral GAP-134 did not significantly reduce AF inducibility in the entire group, a subgroup of dogs with less atrial remodeling exhibited a notable decrease in AF induction from 100% to 40%. ahajournals.org In this subgroup, the mean AF duration was also reduced from 1737 ± 120 seconds to 615 ± 280 seconds. ahajournals.org The compound was observed to lengthen the estimated left atrial wavelength in the treated group compared to the control group (10.2 ± 2.8 cm vs. 8.0 ± 1.4 cm, respectively). ahajournals.org

Table 2: Effect of GAP-134 on Atrial Fibrillation/Flutter in a Canine Sterile Pericarditis Model

| Parameter | Control | GAP-134 |

| Mean Number of AF/AFL Inductions | 2.7 ± 0.6 | 1.6 ± 0.8 |

| Total AF/AFL Burden (seconds) | 12,280 | 6,063 |

Data from a study in a canine sterile pericarditis model. nih.gov

Preclinical studies have also indicated a beneficial effect of this compound in reducing the occurrence of ventricular arrhythmias, particularly in the context of ischemia/reperfusion.

In a study on open-chest dogs subjected to myocardial ischemia and reperfusion, GAP-134 was shown to be an effective antiarrhythmic agent. biocrick.com The two highest doses of GAP-134 significantly reduced the total incidence of ventricular tachycardia (VT). biocrick.com Furthermore, the total number of premature ventricular contractions (PVCs) was significantly decreased from 11.1 ± 1.6% in the control group to 2.0% ± 0.7% and 1.8% ± 0.8% in the groups receiving the two highest doses of GAP-134. biocrick.com

Beyond its antiarrhythmic effects, this compound has been investigated for its potential to protect the heart muscle from damage caused by ischemia-reperfusion injury.

A key finding in cardioprotection studies is the ability of this compound to reduce the size of the infarct (area of dead tissue) following a period of ischemia and subsequent reperfusion.

In a study involving dogs undergoing a 60-minute ischemia followed by a 4-hour reperfusion, GAP-134 administered before reperfusion demonstrated a reduction in infarct size. biocrick.comadventhealthresearchinstitute.com A similar compound, rotigaptide (B1679578), also showed a significant reduction in infarct size in a comparable model. doi.org Another study on a refined extract, API0134, in a dog model of myocardial ischemia-reperfusion showed a significant reduction in infarct size in the treated group compared to the control group (5.06 ± 2.67% vs 10.45 ± 3.11%). nih.gov

Table 3: Effect of API0134 on Infarct Size in a Canine Myocardial Ischemia-Reperfusion Model

| Group | Infarct Size (%) |

| Control | 10.45 ± 3.11 |

| API0134 Treated | 5.06 ± 2.67 |

Data from a study on the protective effects of API0134. nih.gov

Cardioprotective Investigations in Myocardial Ischemia-Reperfusion Injury

Preservation of Cardiac Function Post-Ischemia

This compound, a small dipeptide gap junction modifier, has demonstrated potential in preserving cardiac function in preclinical models of ischemia. nih.gov Gap junction uncoupling is a known pathological consequence of cardiac ischemia that can disrupt electrical conduction pathways, leading to arrhythmias. nih.gov Research in rat atrial strips subjected to metabolic stress, a condition mimicking ischemia, showed that GAP-134 could prevent the significant slowing of conduction velocity. nih.gov

In a study utilizing rat atrial strips, the application of GAP-134 at a concentration of 10 nM effectively counteracted the reduction in conduction speed caused by metabolic stress, maintaining better electrical propagation compared to vehicle-treated tissues. nih.gov This finding highlights the compound's ability to modulate gap junctions and preserve conduction under ischemic-like conditions. nih.gov

Table 1: Effect of GAP-134 on Conduction Velocity in Rat Atrial Strips Under Metabolic Stress

| Treatment | Concentration | Outcome | Significance vs. Vehicle |

|---|---|---|---|

| GAP-134 | 10 nM | Prevented significant slowing of conduction velocity | p < 0.01 |

| Vehicle | N/A | Significant slowing of conduction velocity | N/A |

Central Nervous System Research

In the context of central nervous system ischemia, this compound (also known as Danegaptide) has shown significant neuroprotective effects. nih.govmdpi.com A key outcome in preclinical stroke research is the volume of brain tissue damage (infarct volume) following an ischemic event. Studies involving a mouse model of brain ischemia and reperfusion demonstrated that the administration of GAP-134 resulted in a significant decrease in infarct volume. nih.govmdpi.comresearchgate.net This suggests that the compound can protect brain tissue from the cascade of damaging events that occur after blood flow is restored to an ischemic area. mdpi.com The ability of GAP-134 to cross the blood-brain barrier was confirmed, allowing it to exert its effects within the brain tissue. nih.govresearchgate.net

Table 2: Effect of GAP-134 (Danegaptide) on Infarct Volume in a Mouse Ischemia/Reperfusion Model

| Treatment Group | Outcome |

|---|---|

| GAP-134 (Danegaptide) | Significant decrease in infarct volume |

| Control | N/A |

The neuroprotective effects of GAP-134 in ischemic stroke are linked to its mechanism of action on astrocyte gap junctions, which are primarily formed by the protein Connexin 43 (Cx43). nih.govmdpi.comnih.gov Astrocytes play a crucial role in maintaining brain homeostasis, and their intercellular communication via gap junctions is vital for neuronal survival, especially under ischemic conditions. mdpi.com

In vitro studies have shown that GAP-134 specifically enhances the coupling of astrocytic Cx43 gap junctions without significantly affecting Cx43 hemichannel activity. nih.govmdpi.comresearchgate.net By promoting this intercellular communication, GAP-134 is thought to help astrocytes better manage the toxic microenvironment created by a stroke, thereby protecting nearby neurons. researchgate.net The loss of Cx43 in astrocytes has been shown to increase infarct volume, underscoring the importance of maintaining this coupling. mdpi.com

Beyond acute neuroprotection, GAP-134 has been investigated for its role in promoting long-term functional recovery by modulating synaptic plasticity after ischemic brain injury. nih.govnih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is critical for learning, memory, and neural repair following injury. nih.gov A key structural component related to synaptic plasticity is the dendritic spine, where most excitatory synapses are located. nih.gov

In a study using a rat model of focal cerebral ischemia (middle cerebral artery occlusion, MCAO), treatment with GAP-134 was found to significantly increase the density of dendritic spines in the affected brain region compared to the untreated MCAO group. nih.govnih.gov This structural enhancement was associated with improved neurological performance in behavioral tests. nih.govnih.govresearchgate.net The findings suggest that by enhancing gap junction function, GAP-134 promotes structural plasticity at the synaptic level, which may underlie its beneficial effects on functional recovery after a stroke. nih.govresearchgate.net

Table 3: Effect of GAP-134 on Dendritic Spine Density Post-Focal Ischemia

| Treatment Group | Key Findings |

|---|---|

| GAP-134 | Increased number of dendritic spines |

| MCAO (Control) | Decreased dendritic spine number |

Modulation of Synaptic Plasticity and Functional Recovery in Ischemic Brain Injury

Regulation of Synaptic Protein Expression (e.g., SYN, GAP-43)

Preclinical research indicates that this compound plays a role in modulating the expression of proteins crucial for synaptic plasticity. In a study utilizing a model of focal cerebral ischemia, administration of GAP-134 was found to upregulate the expression of both synaptophysin (SYN) and growth-associated protein-43 (GAP-43). These proteins are key markers of synaptic plasticity. The upregulation of SYN and GAP-43 was associated with an alleviation of synaptic structural damage observed in this model. This suggests that GAP-134 may contribute to neurorestorative processes by positively influencing the expression of essential synaptic proteins.

Research in Perioperative Neurocognitive Disorder (PND) Models

Based on the conducted research, no preclinical studies are currently available that specifically investigate the effects of this compound on the reversal of cognitive dysfunction in animal models of perioperative neurocognitive disorder (PND).

There is currently no available preclinical research data on the effects of this compound in attenuating oxidative stress in the hippocampus in the context of perioperative neurocognitive disorder models.

Ocular System Research: Diabetic Retinopathy

This compound, also known as danegaptide (B1669792), has been shown to preserve the integrity of intercellular communication in retinal vascular endothelial cells, a process often compromised in diabetic retinopathy. Danegaptide acts as a connexin 43 (Cx43) gap junction modifier, stabilizing cell-to-cell coupling. In preclinical models of diabetic retinopathy, high glucose conditions were shown to impair gap junction intercellular communication. Treatment with danegaptide effectively preserved this communication. This preservation of intercellular coupling is believed to be a key mechanism in protecting retinal vascular cells from the damaging effects of high glucose.

Preclinical studies have demonstrated that this compound (danegaptide) can reduce two of the hallmark pathologies of diabetic retinopathy: vascular leakage and apoptosis of retinal vascular cells. In diabetic rat models, systemic administration of danegaptide significantly reduced retinal vascular leakage compared to control groups.

Furthermore, danegaptide treatment has been shown to protect against retinal vascular cell death. In streptozotocin-induced diabetic rats, treatment with danegaptide led to a significant reduction in the number of acellular capillaries and a decrease in pericyte loss, both of which are indicators of reduced apoptosis and vascular damage in the retina.

The table below summarizes the effect of danegaptide on retinal vascular cell loss in a diabetic rat model.

| Treatment Group | Acellular Capillaries (% of Control) | Pericyte Loss (% of Control) |

| Diabetic Control | 296 ± 26 | 335 ± 40 |

| Diabetic + Danegaptide (Intravitreal) | 134 ± 28 | 112 ± 62 |

| Diabetic + Danegaptide (Systemic) | 133 ± 37 | 103 ± 65 |

Renal System Research: Investigations into Proximal Tubule Epithelial Cell Function

This compound, also known as danegaptide, has been investigated for its potential protective effects on human proximal tubule epithelial cells (hPTECs), a critical component of the kidney's filtration system. nih.govresearchgate.net Research has focused on its ability to counteract cellular damage induced by the pro-fibrotic cytokine transforming growth factor-beta 1 (TGF-β1), a key mediator in the development of tubulointerstitial fibrosis, which is the principal underlying pathology of Chronic Kidney Disease (CKD). nih.govnih.gov

Studies have implicated the increased activity of connexin 43 (Cx43) hemichannels and the subsequent release of adenosine (B11128) triphosphate (ATP) in the progression of kidney disease. nih.govnih.gov As a gap junction modulator and hemichannel blocker, danegaptide's effects were evaluated in an in vitro model of tubular injury using hPTECs treated with TGF-β1. nih.govresearchgate.net

The research demonstrated that danegaptide effectively blocks Cx43 hemichannel activity. researchgate.net This was evidenced by its ability to negate TGF-β1-induced carboxyfluorescein dye uptake and ATP release from the cells. nih.govresearchgate.net By inhibiting this pathway, danegaptide conferred protection against a range of pathological changes associated with tubular injury. nih.gov

Specifically, the administration of danegaptide led to a partial restoration of the expression of key proteins responsible for cell cycle regulation and cell-cell adhesion. nih.govnih.gov It counteracted the TGF-β1-induced changes in adherens and tight junction proteins, leading to decreased paracellular permeability, a measure of the leakiness of the epithelial barrier. nih.govnih.gov Furthermore, danegaptide was found to inhibit the TGF-β1-driven changes in the expression and secretion of numerous pro-inflammatory and pro-fibrotic molecules, including adipokines, cytokines, chemokines, and growth factors. nih.govnih.gov

Table 1: Effect of Danegaptide on TGF-β1-Induced Molecular Changes in hPTECs

| Molecular Target Category | Marker | Effect of TGF-β1 Treatment | Effect of Danegaptide (100 nM) + TGF-β1 Treatment |

| Hemichannel Activity | ATP Release | Significant Increase | Significantly Reduced |

| Cell Cycle & Reno-Protection (mRNA) | p16, p21, Cyclin D1 | Increase | Partially Negated Increase |

| Klotho | Significant Reduction | Reversed Reduction | |

| Adherens & Tight Junction Proteins | E-cadherin, Claudin-2, ZO-1 | Reduction | Partially Reversed Reduction |

| N-cadherin, Vimentin | Increase | Partially Reversed Increase | |

| Epithelial Function | Paracellular Permeability | Increase | Decreased |

| Data sourced from studies on primary human proximal tubule epithelial cells (hPTECs). nih.govnih.govresearchgate.net |

Bone Metabolism Research: Influence on Osteoclastogenesis Processes

The role of gap junction modulators like this compound in bone metabolism has been explored through investigations into osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. nih.gov Gap-junctional intercellular communication (GJC) is understood to play a role in the fusion of mononuclear precursor cells into mature, multinucleated osteoclasts. nih.gov

Preclinical research using related antiarrhythmic peptides (AAPs), the class of compounds from which GAP-134 was derived, has provided insights into how GJC modulation affects osteoclast formation. researchgate.netnih.gov In studies using the RAW 264.7 macrophage cell line, a model for osteoclast precursors, treatment with AAPs resulted in an increased number of multinucleated osteoclasts and a higher number of nuclei within each cell. nih.gov This suggests that enhancing GJC in a pure culture of macrophage lineage cells may promote their fusion into osteoclasts. nih.gov

Conversely, when GJC was blocked using inhibitors such as 18-α-glycyrrhetinic acid or the connexin-mimetic peptide GAP27, the formation of osteoclasts was inhibited. nih.gov This further supports the importance of functional gap junctions in the process of osteoclastogenesis. nih.gov

However, the influence of these peptides appears to be context-dependent and is affected by the cellular environment. In a co-culture system that included bone marrow hematopoietic stem cells and bone marrow stromal cells, AAPs were found to reduce the number of osteoclasts. nih.gov This finding indicates that the communication with cells of the osteoblast lineage (like stromal cells) can alter the outcome of GJC modulation on osteoclast formation. nih.gov While direct studies on GAP-134 are limited in this specific area, these findings with related compounds suggest that gap junction modifiers have a significant, though complex, influence on the processes governing bone metabolism. nih.gov

Table 2: Influence of Gap Junction Modulators on Osteoclastogenesis

| Compound | Compound Type | Cell Culture Model | Observed Effect on Osteoclastogenesis |

| Antiarrhythmic Peptides (AAPs) | GJC Modulator | RAW 264.7 Macrophages | Increased number of multinuclear osteoclasts |

| Antiarrhythmic Peptides (AAPs) | GJC Modulator | Bone Marrow Stem Cells + Stromal Cells | Reduced number of osteoclasts |

| 18-α-glycyrrhetinic acid | GJC Inhibitor | Not Specified | Inhibition of osteoclast formation |

| GAP27 | GJC Inhibitor | Not Specified | Inhibition of osteoclast formation |

| Data sourced from a study on the role of gap junctional communication in osteoclastogenesis. nih.gov |

Research Methodologies and Analytical Approaches for Gap 134 Hydrochloride Studies

In Vitro Experimental Models and Assays

In vitro studies form the foundational tier of research, allowing for controlled investigation of GAP-134 Hydrochloride's effects at the cellular and molecular level.

Cultured cell lines, such as the C6 glioma cell line, which is known for its relatively poor gap junctional intercellular communication, serve as a valuable model system. nih.govresearchgate.net These cells are often used to assess the ability of compounds like this compound to modulate gap junction function. researchgate.net Studies have shown that enhancing gap junctional communication in C6 glioma cells can impact their rate of glucose uptake and proliferation. nih.govnih.gov Specifically, GAP-134 has been demonstrated to dose-dependently reduce calcein (B42510) dye uptake in C6 cells that overexpress Connexin 43 (Cx43), indicating a modulation of gap junction channels. researchgate.net

To understand the effects of this compound in a more physiologically relevant context, researchers utilize primary cell cultures isolated directly from tissues.

Cardiomyocytes: Given the initial development of GAP-134 as an antiarrhythmic agent, primary cardiomyocytes are a critical in vitro model. researchgate.netnih.gov Studies on rat atrial muscle strips have been used to investigate the compound's action on conduction velocity under metabolic stress. nih.gov

Astrocytes: Astrocytes, which form extensive gap junctional networks in the central nervous system, are another important primary cell type for studying GAP-134. researchgate.netnih.govnih.gov Research has explored the potential of GAP-134 as a specific activator of gap junctions in astrocytes to study phenomena such as potassium dynamics in cortical slices. researchgate.net

Renal Epithelial Cells: The effects of GAP-134 have also been examined in human proximal tubule epithelial cells, where it has been shown to block Cx43 hemichannels. nih.gov This highlights the compound's potential relevance in kidney physiology.

Dye transfer assays are a direct method to visualize and quantify the extent of gap junctional intercellular communication.

Calcein Dye Uptake: This technique involves loading cells with a fluorescent dye like Calcein AM, which becomes fluorescent upon hydrolysis by intracellular esterases. nih.govthermofisher.com The transfer of the fluorescent calcein to adjacent, non-loaded cells through gap junctions can be monitored and quantified. nih.govresearchgate.net GAP-134 has been shown to dose-dependently reduce calcein dye uptake in C6 cells overexpressing Cx43. researchgate.net

Fluorescence Recovery After Photobleaching (FRAP): FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules. springernature.comnih.govfluorofinder.comwikipedia.org In the context of gap junction studies, a fluorescent dye is introduced into a cell, and then a laser is used to bleach the fluorescence in a neighboring cell. The rate of fluorescence recovery in the bleached cell, as dye moves through gap junctions from the unbleached cell, provides a quantitative measure of gap junctional coupling. springernature.comnih.govnih.gov This technique allows for the dynamic measurement of intercellular communication. nih.gov

To delve into the molecular mechanisms underlying the effects of this compound, biochemical assays are employed to assess changes in connexin proteins. nih.govmdpi.com

Western Blotting: This technique is used to detect and quantify the expression levels of specific connexin isoforms, such as Connexin 43 (Cx43). nih.govresearchgate.net Studies have utilized Western blotting to determine whether the effects of GAP-134 are associated with changes in the total amount of Cx43 protein. nih.govnih.gov

Phosphorylation Analysis: The function of gap junctions is heavily regulated by the phosphorylation state of connexin proteins. nih.govmdpi.com Specific antibodies that recognize phosphorylated forms of connexins can be used in Western blot analyses to assess changes in phosphorylation at specific sites. researchgate.netnih.gov For instance, chronic administration of GAP-134 has been shown to increase the phosphorylation of Cx43 on serine 368 in an in vivo model. nih.gov

| Assay Type | Model System | Key Finding with this compound |

| Dye Transfer (Calcein) | C6 Glioma Cells | Dose-dependent reduction in dye uptake in Cx43-overexpressing cells. researchgate.net |

| Electrophysiology | Rat Atrial Strips | Prevention of conduction velocity slowing under metabolic stress. nih.gov |

| Western Blot | Canine Myocardium | No change in total Connexin 43 expression after acute infusion. nih.gov |

| Phosphorylation Analysis | Mouse Myocardium | Increased phosphorylation of Connexin 43 at serine 368 after chronic administration. nih.gov |

Preclinical In Vivo Animal Models

To evaluate the physiological and potential therapeutic effects of this compound in a whole-organism context, preclinical in vivo animal models are indispensable. youtube.com These studies provide insights into the compound's efficacy and its effects on complex physiological processes.

Mouse Models: Mouse models have been instrumental in the initial characterization of GAP-134. For example, a mouse model of cardiac conduction block induced by calcium overload was used to confirm the activity of GAP-134 as a potent gap junction modifier. researchgate.netnih.gov Another study utilized a heterozygous knockout mouse model for the Scn5a gene (Scn5a+/-), which mimics a familial progressive cardiac conduction defect, to demonstrate that chronic administration of GAP-134 can prevent age-related ventricular fibrosis by increasing Cx43 expression and phosphorylation. nih.gov

Canine Models: Canine models of atrial fibrillation (AF) have been employed to assess the antiarrhythmic potential of GAP-134. In a canine sterile pericarditis model, GAP-134 infusion was shown to improve conduction and reduce the inducibility and burden of AF. nih.gov Another study using a canine model of pacing-induced atrial myopathy found that chronic oral administration of GAP-134 improved atrial conduction and attenuated AF vulnerability. ahajournals.org

| Animal Model | Condition Studied | Key Finding with this compound |

| Mouse | Calcium Overload-Induced Conduction Block | Prolonged time to cardiac conduction block. researchgate.net |

| Scn5a+/- Mouse | Age-Related Ventricular Fibrosis | Prevention of fibrosis, increased Cx43 expression and phosphorylation. nih.gov |

| Canine | Sterile Pericarditis-Induced Atrial Fibrillation | Improved conduction, reduced AF/AFL inducibility and burden. nih.gov |

| Canine | Pacing-Induced Atrial Myopathy | Improved atrial conduction, attenuated AF vulnerability. ahajournals.org |

Rodent Models for Cardiac Arrhythmia and Conduction Abnormalities (e.g., Mouse CaCl2 model)

Rodent models are instrumental in the initial screening and mechanistic studies of anti-arrhythmic compounds. The calcium chloride (CaCl2)-induced arrhythmia model in mice is a well-established method for inducing ventricular arrhythmias. In this model, an intravenous injection of CaCl2 leads to a rapid increase in intracellular calcium, which can trigger arrhythmias such as ventricular tachycardia and fibrillation.

Studies investigating compounds with mechanisms similar to this compound in such models typically involve administering the test compound prior to the CaCl2 challenge. Electrocardiogram (ECG) recordings are used to monitor heart rate and rhythm, allowing researchers to assess the compound's ability to prevent or reduce the incidence and duration of arrhythmias. For instance, in a similar model using barium chloride (BaCl2) to induce arrhythmias, mice have been shown to develop ventricular bigeminy, ventricular tachycardia, and ventricular fibrillation, which can be reverted by antiarrhythmic drugs. researchgate.net These models provide a sensitive and reproducible method for the in vivo preliminary screening of antiarrhythmic agents like this compound. researchgate.net

Canine Models for Atrial Fibrillation and Myocardial Ischemia/Reperfusion (e.g., Open-Chest Beagles, Sterile Pericarditis Model)

Canine models are often used for more advanced preclinical testing due to the closer resemblance of their cardiovascular physiology to that of humans. The sterile pericarditis model in dogs is a recognized method for studying atrial fibrillation (AF). In this model, a sterile inflammatory process is induced in the atria, which leads to electrical and structural remodeling, making the heart more susceptible to AF.

In a study utilizing the canine sterile pericarditis model, this compound was investigated for its effects on atrial conduction and AF. nih.gov The findings from this research are summarized in the table below.

| Parameter | Vehicle Control | This compound | Significance |

|---|---|---|---|

| Conduction Time (300 ms (B15284909) cycle length) | 66.2 +/- 1.0 ms | 62.0 +/- 1.0 ms | p < 0.001 |

| Conduction Time (200 ms cycle length) | 64.4 +/- 0.9 ms | 61.0 +/- 1.3 ms | p < 0.001 |

| Mean AF/AFL Inductions | 2.7 +/- 0.6 | 1.6 +/- 0.8 | p < 0.01 |

| Total AF/AFL Burden | 12,280 s | 6,063 s | - |

Additionally, open-chest beagle models are employed to study myocardial ischemia/reperfusion injury. This involves the temporary occlusion of a coronary artery, followed by reperfusion, which mimics the events of a heart attack. In such a model, GAP-134 has been shown to prevent spontaneous ventricular arrhythmias and reduce the size of the infarct.

Mouse Models for Cerebral Ischemia-Reperfusion Injury

Animal models of cerebral ischemia-reperfusion injury are critical for evaluating neuroprotective agents. A common model involves the temporary occlusion of the middle cerebral artery (MCAO) in mice or rats, which induces focal cerebral ischemia. Following a period of occlusion, the artery is reperfused, initiating a cascade of events that lead to brain injury.

The role of Connexin 43 (Cx43), a target of GAP-134, has been implicated in synaptic plasticity following focal cerebral ischemia. breye.commacularhope.org In a rat MCAO model, the effects of GAP-134 on neurorehabilitation and synaptic plasticity were investigated. breye.commacularhope.org The study found that expression levels of both total and phosphorylated Cx43 increased after focal cerebral ischemia, peaking at 7 days. breye.commacularhope.org

| Treatment Group | Neurological Behavior | Dendritic Spine Number |

|---|---|---|

| MCAO | Impaired | Decreased |

| MCAO + GAP-134 | Improved | Increased |

Furthermore, GAP-134 was found to alleviate synaptic destruction and upregulate synaptic plasticity markers such as synaptophysin (SYN) and growth-associated protein-43 (GAP-43). breye.commacularhope.org These findings suggest that enhancing gap junction function with compounds like GAP-134 may be a promising therapeutic strategy for neurorehabilitation after ischemic stroke. breye.commacularhope.org

Animal Models for Diabetic Retinopathy Research (e.g., Streptozotocin-induced diabetic rats)

The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model for studying diabetic retinopathy. bham.ac.ukmdpi.com STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia and the subsequent development of diabetic complications, including retinopathy. This model mimics many of the features of human diabetic retinopathy, such as increased vascular permeability, capillary basement membrane thickening, and pericyte loss. arvojournals.org

Danegaptide (B1669792), the active compound in this compound, has been investigated in models of non-proliferative diabetic retinopathy. prnewswire.com In these preclinical studies, danegaptide demonstrated a protective effect against retinal capillary loss and vascular leakage, which are key pathological events in the progression of the disease. breye.comprnewswire.comnewretinalphysician.com The compound is believed to exert its effects by targeting Connexin 43, thereby stabilizing the vasculature and protecting against cell-cell uncoupling and capillary breakdown caused by high glucose levels. pharmaceutical-technology.comnih.gov

Analytical Methodologies for Research Sample Characterization

The characterization of this compound in research samples requires robust and reliable analytical methods to ensure the purity, identity, and quantity of the compound.

Chromatographic Techniques for Compound Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound. adooq.com An HPLC method for determining the purity of this compound would be validated according to established guidelines to ensure its suitability for its intended purpose. researchgate.netscispace.com Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often assessed using photodiode array (PDA) detection to check for peak purity. scispace.comchromatographyonline.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies of a spiked placebo.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A typical HPLC method for a small molecule like this compound would likely involve reversed-phase chromatography with a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would commonly be performed using a UV detector.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Metabolite Identification

Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of its potential metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. researchgate.net For this compound, 1H NMR and 13C NMR would be used to confirm the presence of the expected functional groups and their connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the complete chemical structure.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgchemguide.co.ukgbiosciences.com For this compound, electrospray ionization (ESI) would likely be the ionization method of choice. The mass spectrum would show a peak corresponding to the molecular ion, confirming the compound's molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing a characteristic fragmentation pattern that can be used for structural elucidation and to identify metabolites in biological samples. libretexts.orggbiosciences.com The fragmentation pattern provides clues about the molecule's structure, as different bonds break to form various fragment ions. libretexts.orgchemguide.co.ukgbiosciences.com

Imaging Techniques (e.g., MALDI IMS) for Tissue Distribution in Preclinical Models

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) is a powerful analytical technique used to visualize the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. nih.gov This label-free method provides high chemical specificity and spatial resolution, making it an invaluable tool in preclinical drug development to understand where a compound accumulates in the body. nih.gov

The MALDI IMS workflow involves coating a thin tissue section with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass-to-charge ratio of these ions is measured by a mass spectrometer, generating a mass spectrum for each pixel. By selecting the signal corresponding to a specific molecule, such as this compound, a two-dimensional ion density map can be created, revealing its distribution within the tissue's anatomical structures. frontiersin.org

In preclinical research, MALDI IMS offers significant advantages over traditional methods like whole-body autoradiography, as it does not require radiolabeling of the drug candidate and can simultaneously detect the parent drug and its metabolites. frontiersin.org This capability allows for a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, also known as danegaptide, MALDI IMS has been employed to confirm its penetration into specific tissues in preclinical models. One study investigating the effects of danegaptide on ischemic reperfusion brain injury in mice utilized MALDI IMS to detect the presence of the compound within brain tissue sections one hour after reperfusion. This finding was crucial as it demonstrated that danegaptide successfully crosses the blood-brain barrier to reach its target site in the central nervous system. nih.gov

While comprehensive, multi-organ MALDI IMS distribution studies for this compound are not extensively detailed in publicly available literature, the technique allows for semi-quantitative analysis of its relative abundance in various tissues. The data generated from such a study can be presented in a tabular format, illustrating the relative signal intensity of the compound in different organs.

Below is an illustrative data table representing the type of findings that could be generated from a preclinical MALDI IMS study on this compound in a rodent model.

Interactive Data Table: Illustrative Tissue Distribution of this compound as Determined by MALDI IMS in a Preclinical Rodent Model

The following data is representative of typical findings from a MALDI IMS experiment and is for illustrative purposes only. Specific quantitative values for this compound require dedicated experimental studies.

| Tissue | Relative Signal Intensity (Arbitrary Units) | Distribution Pattern |

| Brain | Moderate | Heterogeneous, with higher concentrations observed in specific regions. |

| Heart | High | Diffuse distribution throughout the myocardium. |

| Kidney | High | Concentrated in the renal cortex. |

| Liver | Moderate to High | Primarily localized within hepatocytes. |

| Lungs | Moderate | Evenly distributed throughout the lung parenchyma. |

| Spleen | Low | Minimal signal detected. |

| Muscle | Low | Low and diffuse signal. |

This hypothetical data suggests that this compound exhibits significant distribution to the heart, kidney, and liver, with moderate penetration into the brain and lungs, and lower levels in the spleen and muscle. The distribution pattern provides insights into potential target organs and tissues for both efficacy and further investigation. The ability of MALDI IMS to provide such detailed spatial information at a microscopic level is a key advantage in preclinical pharmacology and toxicology. bohrium.com

Future Directions and Concluding Research Perspectives on Gap 134 Hydrochloride

Expansion of Preclinical Efficacy Studies to Novel Disease Models

Initially developed as an anti-arrhythmic agent for conditions like atrial fibrillation, the therapeutic potential of GAP-134 Hydrochloride is being explored in a growing number of non-cardiac disease models where dysfunctional Cx43-mediated communication is a key pathological feature. nih.govncats.io This expansion is broadening the potential clinical applications of GAP-134 and deepening the understanding of its effects across different tissues.

Key areas of investigation beyond cardiology include:

Chronic Kidney Disease (CKD): In models of renal fibrosis, the pro-fibrotic cytokine TGFβ1 has been shown to alter Cx43 expression and increase hemichannel-mediated ATP release in human proximal tubule epithelial cells, contributing to tubular injury. nih.govmedchemexpress.com Studies have demonstrated that GAP-134 can block this aberrant ATP release, protect against changes associated with tubular injury, and restore the expression of key proteins involved in cell adhesion and structure. nih.gov

Neurological Disorders: The role of astrocyte gap junctions in neuronal survival following ischemic events has made them a therapeutic target. GAP-134 has been shown to cross the blood-brain barrier and is neuroprotective in a mouse model of transient middle cerebral artery occlusion (ischemic stroke), where it enhances astrocyte gap junction coupling. nih.gov Its effects have also been investigated in human neocortical slices from patients with temporal lobe epilepsy. researchgate.net

Diabetic Retinopathy: As an oral therapy, Danegaptide (B1669792) is being investigated for its ability to target core pathological events in diabetic retinopathy, such as the uncoupling of cell-cell communication, vascular cell death, and vascular leakage. soundbioventures.com A Phase 1b/2a clinical trial has been initiated to assess its effects in patients with diabetic macular edema. soundbioventures.com

These studies signify a strategic shift from a singular focus on cardiac applications to a broader exploration of diseases underpinned by gap junction dysfunction.

| Disease Model | Tissue/Cell Type | Key Findings with GAP-134 (Danegaptide) | Reference(s) |

| Chronic Kidney Disease | Human Proximal Tubule Epithelial Cells (hPTECs) | Negated TGFβ1-induced ATP release; protected against protein changes associated with tubular injury; partially restored expression of adherens and tight junction proteins. | nih.gov |

| Ischemic Stroke | Mouse Model (tMCAO) / Astrocytes | Reduced infarct volume by enhancing astrocyte gap junctional coupling; demonstrated blood-brain barrier permeability. | nih.gov |

| Epilepsy | Human Neocortical Slices | Investigated for effects on epileptiform activities. | researchgate.net |

| Diabetic Retinopathy | Clinical (Diabetic Macular Edema) | Advanced to Phase 1b/2a clinical trial to assess safety, tolerability, and biological activity of an oral formulation. | soundbioventures.com |

| Cardiac Fibrosis | Mouse Model (Scn5a+/-) | Prevented age-related development of ventricular fibrosis by increasing Cx43 expression and phosphorylation. | nih.gov |

Advanced Investigations into Molecular Specificity and Off-Target Effects

A critical aspect of the future development of this compound involves a more profound understanding of its molecular interactions. It is known as a potent and selective gap junction modifier that primarily targets channels composed of Connexin 43. researchgate.netnih.gov Preclinical studies have consistently shown that at effective concentrations, GAP-134 has no significant effect on heart rate, blood pressure, or other ECG parameters, indicating a favorable profile with minimal off-target cardiovascular effects. medchemexpress.comnih.gov

A key area of advanced investigation is the compound's differential effects on gap junctions versus hemichannels. Both structures are formed from connexin proteins, but they have distinct physiological roles.

Gap Junctions: These channels connect the cytoplasm of adjacent cells, allowing for direct intercellular communication. GAP-134 has been shown to enhance or preserve gap junctional coupling, particularly under conditions of cellular stress like ischemia. drugbank.comnih.gov

Hemichannels: These are un-docked connexin hexamers that form a channel between the cytoplasm and the extracellular space. Aberrant opening of hemichannels is linked to pathological ATP release and inflammation. nih.gov In models of kidney injury and in glioma cells, GAP-134 has been shown to block or reduce hemichannel activity. researchgate.netnih.gov

This dual mechanism—stabilizing gap junction communication while inhibiting pathological hemichannel opening—represents a significant aspect of its molecular specificity. However, the precise binding sites and the conformational changes that GAP-134 induces in the Cx43 protein to achieve these distinct effects are not fully elucidated and remain a priority for future research. It has been noted that antiarrhythmic peptides of this class tend to act on Cx43 and Cx45, but not Cx40, suggesting some degree of isoform specificity that warrants further investigation. researchgate.net

| Target Structure | Action of GAP-134 (Danegaptide) | Observed Outcome | Reference(s) |

| Connexin 43 Gap Junctions | Enhances/preserves coupling | Improved intercellular communication; antiarrhythmic and neuroprotective effects. | researchgate.netdrugbank.comnih.gov |

| Connexin 43 Hemichannels | Blocks/Inhibits activity | Reduced pathological ATP release and dye uptake; anti-inflammatory effects. | researchgate.netnih.gov |

| Other Ion Channels/Hemodynamics | No significant effect | Lack of off-target effects on blood pressure, heart rate, or general ECG parameters at therapeutic doses. | medchemexpress.comnih.gov |

Development of Next-Generation Gap Junction Modulators Based on this compound Scaffolds

The development of GAP-134 itself represents a significant step in the evolution of gap junction modulators. The journey began with the discovery of Antiarrhythmic Peptide 10 (AAP10), a naturally occurring peptide. evitachem.com This led to the synthesis of rotigaptide (B1679578), a more stable analogue. GAP-134 was subsequently developed as a small dipeptide analogue of rotigaptide, optimized for improved properties such as oral bioavailability and stability. researchgate.netnih.govacs.org This progression highlights a rational drug design approach aimed at overcoming the limitations of earlier peptide-based therapies. evitachem.com

GAP-134 was identified from a peptide library based on established structure-activity relationships (SAR) around rotigaptide. nih.govacs.org It is considered a second-generation gap junction modifier. drugbank.comnih.gov While GAP-134 is the most clinically advanced compound from this lineage, the chemical scaffold it provides could theoretically serve as a foundation for "third-generation" modulators. Future drug discovery efforts could focus on:

Enhanced Isoform Specificity: Modifying the GAP-134 structure to achieve greater selectivity for specific connexin isoforms beyond Cx43, which could help tailor therapies to particular tissues and minimize potential side effects.

Fine-Tuning Activity: Developing analogues that are purely gap junction enhancers or purely hemichannel blockers to dissect these mechanisms and for use in diseases where only one function is dysregulated.

Improved Pharmacokinetics: Further optimizing the scaffold to enhance properties like half-life, tissue penetration, or metabolic stability. A deuterated analogue of Danegaptide has been synthesized for use in pharmacokinetic studies, indicating ongoing work in this area.

To date, the scientific literature does not extensively report on new classes of compounds developed directly from the GAP-134 scaffold. The current focus remains on exploring the full therapeutic potential of Danegaptide itself across various diseases. soundbioventures.com

Integration of Omics Approaches for Comprehensive Mechanistic Understanding

To fully map the biological impact of this compound, future research must integrate modern "omics" technologies. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond single-pathway analyses.

Proteomics: This approach analyzes the entire set of proteins in a cell or tissue. A targeted form of this has already been applied to GAP-134. In a study on human kidney cells, a proteome profiler array was used to assess the expression and secretion of 125 key inflammatory proteins. nih.gov The results showed that Danegaptide could restore the levels of multiple detrimental or protective proteins that were altered by TGFβ1. nih.gov Future untargeted proteomic studies could provide a more comprehensive map of all protein expression changes, potentially revealing novel mechanisms of action or off-target effects.

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) to understand how drug treatment alters gene expression. Transcriptomic analysis of tissues treated with GAP-134 could reveal which genes are up- or down-regulated, providing insight into the signaling pathways modulated by improved gap junction communication or hemichannel blockade.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the profile of small-molecule metabolites, researchers could understand how GAP-134's effects on intercellular communication impact cellular metabolism, energy status, and waste removal, which are core functions of gap junctions.

Currently, there is a notable gap in the literature regarding the application of broad, untargeted transcriptomic and metabolomic studies to GAP-134. The integration of these omics approaches is a critical future direction that will be essential for building a complete mechanistic picture of the drug's effects and for identifying novel biomarkers of its activity.

Addressing Challenges in Gap Junction-Targeted Therapies

Despite the promise of GAP-134 and other gap junction modulators, significant challenges remain in translating them into successful clinical therapies. The experience with GAP-134 has been instrumental in highlighting these hurdles.

A primary challenge is the clinical translation of preclinical efficacy. A Phase 2 clinical trial investigating whether Danegaptide could reduce myocardial damage in patients with ST-segment elevation myocardial infarction (STEMI) failed to meet its primary endpoint. ncats.io This outcome underscores the difficulty of demonstrating efficacy in complex human diseases even with strong preclinical data.

Another challenge is the therapeutic window and the importance of the underlying disease state. In a preclinical model of atrial fibrillation, oral GAP-134 was found to be effective in attenuating arrhythmia vulnerability primarily in dogs with less advanced atrial remodeling. This suggests that the timing of intervention is critical and that gap junction modulators may be less effective once significant structural and electrical remodeling has occurred.

Finally, the ubiquitous expression of target proteins like Cx43 presents a challenge for avoiding unintended effects. While GAP-134 has shown a high degree of selectivity, modulating a protein involved in physiological processes in numerous tissues—from the heart and brain to the kidneys and skin—requires careful consideration. The compound's dual action on gap junctions and hemichannels adds another layer of complexity that must be fully understood to optimize therapeutic benefit and ensure safety.

Q & A

Q. What is the primary mechanism of action of GAP-134 Hydrochloride in cardiac tissue?

this compound (Danegaptide HCl) selectively modulates gap junctions, specifically enhancing connexin-formed channels (e.g., Cx43) to improve intercellular electrical communication in cardiomyocytes. This reduces arrhythmia susceptibility by stabilizing cardiac conduction and preventing re-entrant circuits. Unlike traditional antiarrhythmics, it does not directly affect Na⁺, Ca²⁺, or K⁺ ion channels, minimizing pro-arrhythmic risks .

Q. What animal models are commonly used to evaluate the antiarrhythmic efficacy of this compound?

Key preclinical models include: